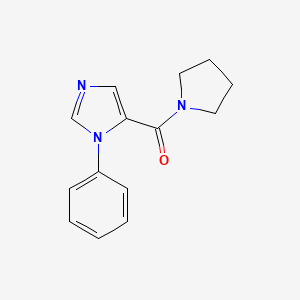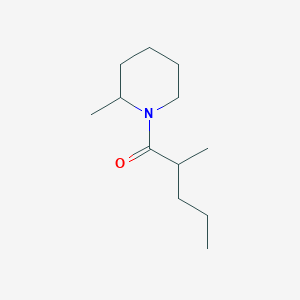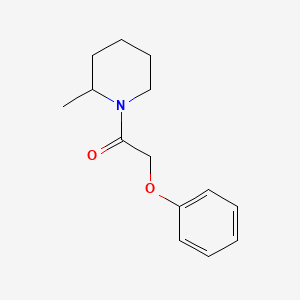
N-(5-methyl-1,3-thiazol-2-yl)morpholine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-methyl-1,3-thiazol-2-yl)morpholine-4-carboxamide, also known as MTZM, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. MTZM has been found to exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties. In
作用機序
The mechanism of action of N-(5-methyl-1,3-thiazol-2-yl)morpholine-4-carboxamide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth, inflammation, and bacterial infection. This compound has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. This compound has also been found to inhibit the activation of the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. Finally, this compound has been found to disrupt the bacterial cell membrane, leading to bacterial death.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and disrupt bacterial cell membranes. Additionally, this compound has been found to exhibit low toxicity in normal cells and tissues.
実験室実験の利点と制限
One advantage of using N-(5-methyl-1,3-thiazol-2-yl)morpholine-4-carboxamide in lab experiments is its broad range of biological activities, which makes it a versatile tool for studying a range of biological processes. Additionally, this compound has been found to exhibit low toxicity in normal cells and tissues, which makes it a safer alternative to some other anti-cancer and anti-inflammatory drugs. One limitation of using this compound in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to work with in some experimental settings.
将来の方向性
There are several future directions for research on N-(5-methyl-1,3-thiazol-2-yl)morpholine-4-carboxamide. One area of interest is the development of more efficient and scalable synthesis methods for this compound, which could facilitate its use in larger-scale studies. Another area of interest is the identification of the specific enzymes and signaling pathways targeted by this compound, which could lead to the development of more targeted and effective therapies. Finally, further studies are needed to explore the potential applications of this compound in other areas of medicine, such as infectious diseases and neurodegenerative disorders.
合成法
N-(5-methyl-1,3-thiazol-2-yl)morpholine-4-carboxamide can be synthesized by reacting 2-amino-5-methylthiazole with morpholine-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product can be purified by recrystallization from a suitable solvent.
科学的研究の応用
N-(5-methyl-1,3-thiazol-2-yl)morpholine-4-carboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit anti-cancer activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, this compound has been found to exhibit anti-bacterial activity against a range of gram-positive and gram-negative bacteria.
特性
IUPAC Name |
N-(5-methyl-1,3-thiazol-2-yl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2S/c1-7-6-10-8(15-7)11-9(13)12-2-4-14-5-3-12/h6H,2-5H2,1H3,(H,10,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCKXCHTQXOHHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-(4-hydroxypiperidin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B7500541.png)






